molecular formula C18H20N2O2 B6428889 N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(3-methoxyphenyl)acetamide CAS No. 2034311-90-3

N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(3-methoxyphenyl)acetamide

Cat. No. B6428889
CAS RN: 2034311-90-3
M. Wt: 296.4 g/mol
InChI Key: IOHAAZVVYGNIEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(3-methoxyphenyl)acetamide (N-CPMPA) is a synthetic compound that has been developed for use in scientific research. It is a highly specific and selective inhibitor of the enzyme cyclin-dependent kinase 5 (CDK5). CDK5 is a key regulator of cell cycle progression and apoptosis, and is involved in a variety of biological processes, including neuronal development and plasticity. N-CPMPA has been used in a wide range of scientific research applications, including in vitro and in vivo studies, as well as in cell-based assays.

Mechanism of Action

N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(3-methoxyphenyl)acetamide works by inhibiting the activity of CDK5. CDK5 is a key regulator of cell cycle progression and apoptosis, and is involved in a variety of biological processes, including neuronal development and plasticity. N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(3-methoxyphenyl)acetamide binds to the ATP-binding pocket of CDK5, which prevents the activation of the enzyme and thus inhibits its activity.
Biochemical and Physiological Effects
N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(3-methoxyphenyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit cell cycle progression and induce apoptosis in a variety of cell types, including neuronal cells. It has also been shown to inhibit the expression of a number of genes involved in cell migration and cell adhesion. In addition, N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(3-methoxyphenyl)acetamide has been shown to inhibit the activity of a number of other enzymes involved in neuronal development and plasticity, including glycogen synthase kinase 3 (GSK3) and histone deacetylase (HDAC).

Advantages and Limitations for Lab Experiments

N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(3-methoxyphenyl)acetamide has several advantages for use in laboratory experiments. It is a highly specific and selective inhibitor of CDK5, which makes it an ideal tool for studying the role of CDK5 in cell cycle progression and apoptosis. It is also a relatively small molecule, which makes it easy to handle and store in the laboratory. However, N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(3-methoxyphenyl)acetamide also has some limitations. It is not a very potent inhibitor of CDK5, and so it may not be suitable for use in experiments where a high degree of inhibition is required. In addition, N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(3-methoxyphenyl)acetamide is a synthetic compound and so it is not available in nature, which may limit its use in some experiments.

Future Directions

Future research on N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(3-methoxyphenyl)acetamide could focus on exploring its potential use in therapeutic applications. It could also be used to further investigate the role of CDK5 in neuronal development and plasticity, as well as in the regulation of gene expression and cell adhesion and migration. In addition, further research could be done to explore the potential of N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(3-methoxyphenyl)acetamide as a tool for studying other biological processes, such as cell cycle regulation and apoptosis. Finally, further research could be done to improve the potency of N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(3-methoxyphenyl)acetamide as an inhibitor of CDK5, as well as to develop new methods for synthesizing the compound.

Synthesis Methods

N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(3-methoxyphenyl)acetamide is synthesized via a two-step reaction. In the first step, 5-cyclopropyl-3-pyridin-3-ylmethyl-2-methoxyphenylacetamide is prepared by reacting 5-chloro-3-pyridin-3-ylmethyl-2-methoxyphenylacetamide and 2-methyl-1-cyclopropyl-1-pyrrolidine in the presence of a base, such as sodium hydroxide or potassium hydroxide. In the second step, the 5-cyclopropyl-3-pyridin-3-ylmethyl-2-methoxyphenylacetamide is reacted with formaldehyde and sodium hydroxide to form N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(3-methoxyphenyl)acetamide.

Scientific Research Applications

N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(3-methoxyphenyl)acetamide has been used in a wide range of scientific research applications. It has been used to study the role of CDK5 in neuronal development and plasticity, as well as in studies of cell cycle progression and apoptosis. It has also been used to investigate the role of CDK5 in the regulation of gene expression and the regulation of cell adhesion and migration. N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(3-methoxyphenyl)acetamide has also been used in in vitro and in vivo studies, as well as in cell-based assays.

properties

IUPAC Name

N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-22-17-4-2-3-13(8-17)9-18(21)20-11-14-7-16(12-19-10-14)15-5-6-15/h2-4,7-8,10,12,15H,5-6,9,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHAAZVVYGNIEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)NCC2=CC(=CN=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(3-methoxyphenyl)acetamide

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